2-(4-Cyanophenoxy)ethyl 3-(4-formyl-3,5-dimethylpyrazol-1-yl)propanoate
Description
Properties
IUPAC Name |
2-(4-cyanophenoxy)ethyl 3-(4-formyl-3,5-dimethylpyrazol-1-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-13-17(12-22)14(2)21(20-13)8-7-18(23)25-10-9-24-16-5-3-15(11-19)4-6-16/h3-6,12H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQCOCMHJKXKDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCC(=O)OCCOC2=CC=C(C=C2)C#N)C)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyanophenoxy)ethyl 3-(4-formyl-3,5-dimethylpyrazol-1-yl)propanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cyanophenoxy Intermediate: This involves the reaction of 4-cyanophenol with an appropriate alkylating agent to form 2-(4-cyanophenoxy)ethyl bromide.
Coupling with Pyrazole Derivative: The intermediate is then reacted with 3-(4-formyl-3,5-dimethylpyrazol-1-yl)propanoic acid in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-Cyanophenoxy)ethyl 3-(4-formyl-3,5-dimethylpyrazol-1-yl)propanoate can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The cyanophenoxy group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: 2-(4-Cyanophenoxy)ethyl 3-(4-carboxy-3,5-dimethylpyrazol-1-yl)propanoate.
Reduction: 2-(4-Aminophenoxy)ethyl 3-(4-formyl-3,5-dimethylpyrazol-1-yl)propanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
2-(4-Cyanophenoxy)ethyl 3-(4-formyl-3,5-dimethylpyrazol-1-yl)propanoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-Cyanophenoxy)ethyl 3-(4-formyl-3,5-dimethylpyrazol-1-yl)propanoate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The cyanophenoxy and formyl-dimethylpyrazol groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with biological molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs share the propanoate ester backbone and pyrazole core but differ in substituents on the aromatic ring. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison of Analogous Compounds
| Compound Name (CAS) | Aromatic Substituent | Pyrazole Substituents | Key Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 2-(4-Cyanophenoxy)ethyl (1252341-01-7) | 4-Cyanophenoxyethyl | 4-Formyl, 3,5-dimethyl | Cyano, Formyl, Ester | ~361.38 (calculated) |
| (3-Methylphenyl)methyl (1252434-31-3) | 3-Methylphenylmethyl | 4-Formyl, 3,5-dimethyl | Methyl, Formyl, Ester | ~355.40 (calculated) |
| (3-Fluorophenyl)methyl (1252496-23-3) | 3-Fluorophenylmethyl | 4-Formyl, 3,5-dimethyl | Fluoro, Formyl, Ester | ~359.37 (calculated) |
Key Findings:
The formyl group on the pyrazole ring (common to all analogs) offers a reactive site for further functionalization, such as Schiff base formation or nucleophilic addition .
Solubility and Reactivity: The cyano group in 1252341-01-7 may reduce solubility in polar solvents compared to the methyl or fluoro analogs, which lack strong dipole moments. However, this could improve lipid membrane permeability in biological systems. The ester linkage in all compounds provides hydrolytic lability, a property leveraged in prodrug design. Hydrolysis rates may vary based on the aromatic substituent’s steric and electronic effects .
- Knoevenagel condensation for pyrazole-formyl group formation.
- Esterification using activated acylating agents (e.g., dicyclohexylcarbodiimide) to link the aromatic and pyrazole moieties .
Biological Activity
2-(4-Cyanophenoxy)ethyl 3-(4-formyl-3,5-dimethylpyrazol-1-yl)propanoate, a compound with the CAS number 1251704-83-2, has garnered attention in recent pharmacological studies due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 436.4 g/mol. The structure comprises a cyanophenoxy group linked to a pyrazole derivative, which may contribute to its biological properties.
Biological Activity Overview
Research indicates that derivatives of pyrazole exhibit diverse biological activities including:
- Anticancer Activity : Certain pyrazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. For example, studies have reported IC50 values in the low micromolar range against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines .
- Anti-inflammatory Effects : Some pyrazole compounds have been shown to reduce inflammation by inhibiting cyclooxygenase enzymes (COX), which are involved in the inflammatory response.
Data Tables
| Biological Activity | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | HepG2 | 21.00 | |
| Anticancer | MCF-7 | 26.10 | |
| Anti-inflammatory | RAW 264.7 | Not specified |
Case Studies
- Anticancer Efficacy : A study on a closely related pyrazole derivative found it effectively inhibited cell proliferation in HepG2 and MCF-7 cells, suggesting that structural modifications can enhance anticancer properties. The mechanism was linked to apoptosis induction and cell cycle arrest .
- Inflammation Modulation : In another study, pyrazole derivatives were tested for their ability to inhibit COX enzymes in vitro. The results indicated significant inhibition at micromolar concentrations, supporting their potential as anti-inflammatory agents .
Research Findings
Recent investigations into the pharmacokinetics and toxicity profiles of similar compounds suggest favorable absorption and distribution characteristics, alongside acceptable safety margins in preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analyses . These findings indicate that this compound may possess a suitable profile for further development as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
